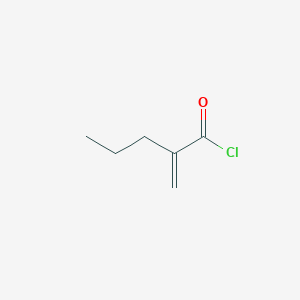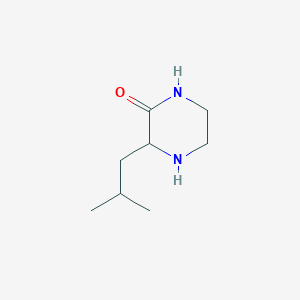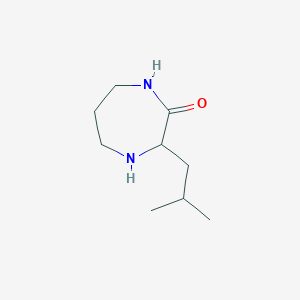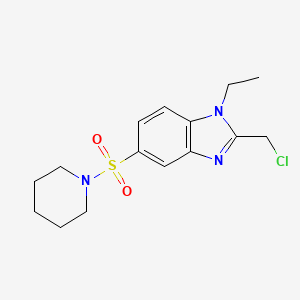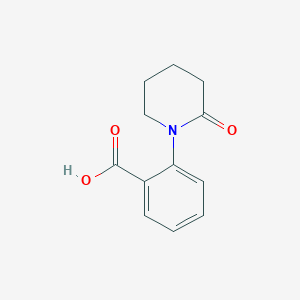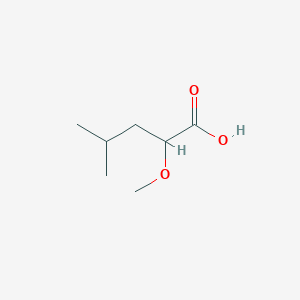
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Overview
Description
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities. Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has been found to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activity. In
Mechanism of Action
The mechanism of action of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. It may also interfere with DNA replication and protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate in lab experiments is its potent antibacterial, antifungal, and antitumor activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis, as well as cancer cell growth and apoptosis. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers working with this compound.
Future Directions
There are several future directions for research on methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate. One area of interest is the development of new derivatives with improved activity and reduced toxicity. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of bacterial and fungal infections, as well as cancer. Additionally, research could be focused on understanding the mechanism of action of this compound in more detail, which could lead to the development of new drugs with similar activity.
Scientific Research Applications
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUFUJTHZGQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302868 | |
| Record name | NSC154754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate | |
CAS RN |
78695-17-7 | |
| Record name | NSC154754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC154754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

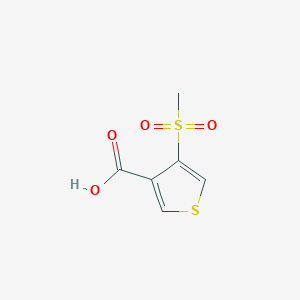
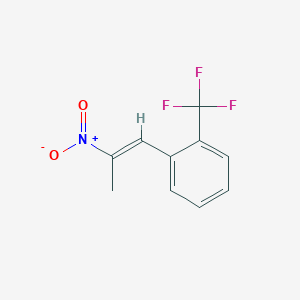

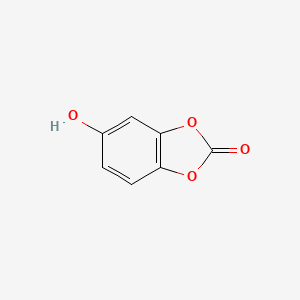


![Benzene, [(2-isocyanatoethoxy)methyl]-](/img/structure/B3386997.png)
